4-(4-(Benzyloxy)benzyl)morpholine

Description

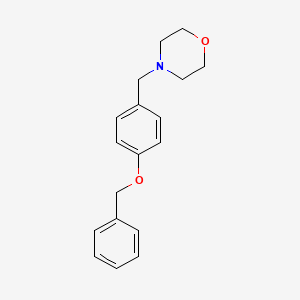

4-(4-(Benzyloxy)benzyl)morpholine is a morpholine derivative featuring a benzyloxybenzyl substituent at the 4-position of the heterocyclic ring. The benzyloxy group (-OCH₂Ph) enhances lipophilicity and steric bulk, influencing its chemical reactivity, solubility, and biological interactions. Morpholine derivatives are widely explored in medicinal chemistry and materials science due to their versatility in binding to enzymes, receptors, and other molecular targets .

Properties

IUPAC Name |

4-[(4-phenylmethoxyphenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-2-4-17(5-3-1)15-21-18-8-6-16(7-9-18)14-19-10-12-20-13-11-19/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYAUVMPWMNFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)benzyl)morpholine typically involves the reaction of 4-(benzyloxy)benzyl chloride with morpholine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)benzyl)morpholine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The compound can be reduced to remove the benzyloxy group, yielding benzylmorpholine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzylmorpholine.

Substitution: Various substituted benzylmorpholine derivatives.

Scientific Research Applications

4-(4-(Benzyloxy)benzyl)morpholine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)benzyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzyloxy group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Halogenated Benzylmorpholines

Halogen substituents (e.g., Cl, Br) on the benzyl group significantly alter electronic properties and binding affinities:

| Compound Name | Molecular Formula | Key Features | Biological/Chemical Impact | Reference |

|---|---|---|---|---|

| 4-(2-Chlorobenzyl)morpholine | C₁₁H₁₄ClNO | Chlorine at 2-position of benzyl group | Enhanced electrophilicity; potential for halogen bonding | |

| 4-(2-Bromobenzyl)morpholine | C₁₁H₁₄BrNO | Bromine at 2-position of benzyl group | Increased molecular weight; potential radiolabeling applications | |

| 4-(4-Bromo-3-fluorobenzyl)morpholine | C₁₁H₁₃BrFNO | Bromine and fluorine at 4- and 3-positions, respectively | Improved metabolic stability; altered target selectivity |

Structural Insights : Halogens introduce electron-withdrawing effects, which can modulate π-π stacking interactions and binding to hydrophobic pockets in enzymes .

Alkoxy- and Aromatic-Substituted Derivatives

Alkoxy groups (e.g., benzyloxy) enhance lipophilicity and membrane permeability:

| Compound Name | Molecular Formula | Key Features | Biological/Chemical Impact | Reference |

|---|---|---|---|---|

| 4-[3-(Benzyloxy)benzoyl]morpholine | C₁₈H₁₉NO₃ | Benzoyl group with benzyloxy substituent at 3-position | Improved solubility; potential kinase inhibition | |

| 4-[4-(Benzyloxy)phenyl]morpholin-3-one | C₁₇H₁₇NO₃ | Morpholinone core with benzyloxyphenyl group | Anticancer activity via apoptosis induction | |

| 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine | C₂₀H₂₁N₃O₃ | Oxadiazole ring linked to benzyloxy group | Antimicrobial activity; structural rigidity enhances target binding |

Mechanistic Notes: The benzyloxy group’s electron-donating nature improves interaction with aromatic residues in proteins, while oxadiazole rings contribute to hydrogen bonding .

Nitro- and Heterocyclic-Substituted Morpholines

Nitro groups and heterocycles introduce distinct reactivity and biological profiles:

| Compound Name | Molecular Formula | Key Features | Biological/Chemical Impact | Reference |

|---|---|---|---|---|

| 4-(4-Nitrobenzyl)morpholine | C₁₁H₁₄N₂O₃ | Nitro group at 4-position of benzyl group | High reactivity as a synthetic intermediate; potential in explosives research | |

| 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine | C₁₃H₁₆N₂O₃S | Benzo[d]thiazole ring with dimethoxy groups | Antiproliferative activity in cancer cell lines | |

| 4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester | C₁₉H₂₇N₃O₄ | Piperidine core with carboxymethyl and benzyl ester groups | Versatile intermediate in peptide synthesis |

Synthetic Accessibility : Nitro-substituted derivatives are often synthesized via nucleophilic aromatic substitution (yields up to 72% reported) , while heterocyclic analogs require multi-step protocols involving cyclization or cross-coupling reactions .

Chiral and Stereochemical Variants

Chiral centers influence enantioselective interactions:

| Compound Name | Molecular Formula | Key Features | Biological/Chemical Impact | Reference |

|---|---|---|---|---|

| (R)-4-Benzyl-3-morpholinecarboxylic acid | C₁₂H₁₅NO₃ | Carboxylic acid group at 3-position; R-configuration | Enhanced binding to chiral receptors; potential in asymmetric catalysis | |

| (S)-4-Benzyl-3-morpholinecarboxylic acid | C₁₂H₁₅NO₃ | S-enantiomer of the above compound | Differing pharmacokinetic profiles compared to R-form |

Analytical Techniques : X-ray crystallography and NMR are critical for confirming stereochemistry and substituent orientation .

Key Differentiators of 4-(4-(Benzyloxy)benzyl)morpholine

- Structural Uniqueness : Combines a morpholine ring with a benzyloxybenzyl group, offering balanced lipophilicity and solubility.

- Biological Relevance : The benzyloxy group enhances interactions with hydrophobic enzyme pockets, while the morpholine nitrogen participates in hydrogen bonding .

- Synthetic Versatility : Amenable to functionalization at the benzyl or morpholine positions for tailored applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.